molecular formula C17H21N3O4S B2777142 N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide CAS No. 2034514-62-8

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide

Cat. No. B2777142
M. Wt: 363.43
InChI Key: RAXIQBXFMKUATA-UHFFFAOYSA-N
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Description

“N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide” is a complex organic compound that incorporates furan and thiadiazole ring systems . Furan is a five-membered aromatic heterocycle containing one oxygen atom and is an important building block in organic chemistry .


Synthesis Analysis

The synthesis of this compound involves the reaction of the corresponding hydrazide with different aldose sugars . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC . The reaction time, the solvent, and the amounts of the substrates were optimized .


Molecular Structure Analysis

The molecular structure of this compound is complex, incorporating furan and thiadiazole ring systems . The furan ring is a five-membered aromatic heterocycle containing one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the corresponding hydrazide with different aldose sugars . This is followed by heterocyclization of the formed hydrazones to afford the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as modified nucleobase via acetylation followed by the heterocyclization process .

Scientific Research Applications

Synthesis and Structural Analysis A study focused on the synthesis, crystal structure, vibrational properties, and DFT studies of a compound structurally related to N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide, highlighting the importance of such compounds in understanding the molecular structure and interactions within crystals through Hirshfeld surface analysis and DFT calculations (Hong Sun et al., 2021).

Catalytic Activity Enhancement Another research elaborates on how N,N'-Bisoxalamides, closely related to the chemical structure , significantly enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. This study reveals the compound's potential in facilitating complex chemical reactions, which could be vital for pharmaceutical manufacturing and synthetic chemistry (Subhajit Bhunia et al., 2017).

Nitric Oxide Delivery Furoxan-bearing micelles for nitric oxide delivery represent an innovative application of furan derivatives in medical research. These micelles, designed for controlled NO release, could have significant implications for therapeutic strategies targeting various diseases, including cancer and cardiovascular conditions (U. Hasegawa et al., 2016).

Luminescent Material Development The development of luminescent materials based on metal-organic frameworks incorporating furan derivatives demonstrates the potential of such compounds in creating advanced sensors and phosphors. These materials' ability to detect toxic oxoanions in water highlights their importance in environmental monitoring and safety applications (D. K. Singha et al., 2019).

Molecular Modeling and Biological Activity Research into the synthesis, characterization, molecular modeling, and biological activity of metal complexes derived from compounds structurally related to N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide shows the multifaceted applications of these compounds in biochemistry and pharmacology. This encompasses their role in elucidating complex biochemical mechanisms and potential therapeutic uses (E. El-Samanody et al., 2017).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c21-16(18-10-14-2-1-6-24-14)17(22)19-11-15(13-3-7-23-12-13)20-4-8-25-9-5-20/h1-3,6-7,12,15H,4-5,8-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXIQBXFMKUATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C(=O)NCC2=CC=CO2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide

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